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molecular formula C7H11F3O2 B163910 Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS No. 136564-76-6

Ethyl 2-methyl-4,4,4-trifluorobutyrate

Cat. No. B163910
M. Wt: 184.16 g/mol
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05334765

Procedure details

A solution of ethyl 4,4,4-trifluoro-2-methylbutyrate (7.7 g) in methanol (21 mL), tetrahydrofuran (21 mL) and water (8.4 mL) was treated with lithium hydroxide monohydrate (3.5 g). The mixture was stirred for 48 hours and the organic solvents evaporated. The resulting aqueous solution was diluted with water and acidified with 6N hydrochloric acid. The aqueous solution was exhaustively extracted with ethyl acetate. The combined organic extract was washed (water and brine), dried (MgSO4), filtered and evaporated to give 4,4,4-trifluoro-2-methylbutyric acid as a pale yellow liquid (6.5 g, 99%); partial NMR (300 MHz, CDCl3): 1.34 (d, 3H, CH3), 2.18 (m, 1H, H-C(3)), 2.67, (m, 1H, H-C(3)), 2.74 (m, 1H, H-C(2)), 10.6 (br, 1H, CO2H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[CH2:3][CH:4]([CH3:10])[C:5]([O:7]CC)=[O:6].O.[OH-].[Li+]>CO.O1CCCC1.O>[F:1][C:2]([F:12])([F:11])[CH2:3][CH:4]([CH3:10])[C:5]([OH:7])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
FC(CC(C(=O)OCC)C)(F)F
Name
lithium hydroxide monohydrate
Quantity
3.5 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8.4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents evaporated
ADDITION
Type
ADDITION
Details
The resulting aqueous solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was exhaustively extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed (water and brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(CC(C(=O)O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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